molecular formula C14H9ClF3NO2 B6384804 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1262004-09-0

5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384804
CAS RN: 1262004-09-0
M. Wt: 315.67 g/mol
InChI Key: OWNZFMQESWLAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% (5-C3CTFP95) is a synthetic compound that has been studied for its potential applications in scientific research. It is a trifluoromethylphenol derivative, which is a class of compounds that are known for their ability to interact with a variety of biological molecules.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% has been investigated for its potential applications in scientific research. It has been used as a probe for the study of protein-ligand interactions, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of receptors, as well as to study the effects of drugs on cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It is thought to bind to these molecules and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It is thought to modulate the activity of these molecules, and this could result in changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% for lab experiments include its high purity (95%) and its ability to interact with a variety of biological molecules. The main limitation of using this compound is its limited availability, as it is not commercially available.

Future Directions

The future directions for 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used to further study the structure and function of proteins, enzymes, and receptors, as well as to study the effects of drugs on cellular signaling pathways. It could also be used to develop new therapeutic agents or to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of genetic mutations on cellular processes.

Synthesis Methods

5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from 4-chlorophenol and 3-aminopropionic acid. The reaction is carried out in the presence of anhydrous potassium carbonate, and the resulting product is purified by column chromatography. The yield of this reaction is typically around 95%.

properties

IUPAC Name

2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(14(16,17)18)6-10(20)4-8/h1-6,20H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNZFMQESWLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686722
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol

CAS RN

1262004-09-0
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.